molecular formula C12H8OS B087181 Dibenzothiophene 5-oxide CAS No. 1013-23-6

Dibenzothiophene 5-oxide

Cat. No. B087181
CAS RN: 1013-23-6
M. Wt: 200.26 g/mol
InChI Key: NGDPCAMPVQYGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of DBTO and its derivatives involves several innovative approaches. For instance, the formation of 5-(alkynyl) dibenzothiophenium triflates from dibenzo[b,d]thiophene 5-oxide highlights the compound's reactivity and potential for electrophilic alkynylation, indicating a broad substrate scope and functional-group tolerance (Waldecker et al., 2018).

Molecular Structure Analysis

The molecular structure of DBTO and its derivatives, such as the 5-(aryldibenzothiophenium) triflates, has been elucidated through methods like X-ray crystallography. These studies provide insights into the compound's electronic structure and reactivity, facilitating the development of new synthetic strategies and materials (Kafuta et al., 2019).

Chemical Reactions and Properties

DBTO undergoes various interesting chemical reactions, including photochemical processes where DBTO is converted to dibenzothiophene (DBT) with low quantum yield. This reaction pathway involves the scission of the S-O bond, coupled with intersystem crossing, suggesting a mechanism for the production of sulfide and oxygen (Nag & Jenks, 2004). Furthermore, the oxidative desulfurization of DBT to its sulfoxide and sulfone forms, catalyzed by various catalysts under mild conditions, showcases DBTO's importance in environmental chemistry and fuel processing (Lü et al., 2007).

Physical Properties Analysis

The physical properties of DBTO derivatives, such as their optical and electrochemical characteristics, have been extensively studied. These properties are crucial for applications in materials science, especially in the development of organic electronics and photonics. For example, the synthesis and characterization of dibenzo[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DBADT) derivatives demonstrate the effect of substituents on molecular orientation and transistor properties (Hyodo et al., 2019).

Chemical Properties Analysis

The chemical properties of DBTO, particularly its reactivity in oxidation reactions and catalysis, are of significant interest. The compound's ability to undergo oxidation with hydrogen peroxide, catalyzed by solid bases, reveals intricate details about its chemical behavior and the potential for application in industrial processes (Palomeque et al., 2002).

Scientific Research Applications

  • Biodegradation of Dibenzothiophene (DBT) : Brevibacterium sp. can utilize DBT as the sole source of carbon, sulfur, and energy, transforming it into metabolites including DBTO, DBT-5-dioxide, and benzoate. This suggests potential applications in environmental bioremediation of sulfur-containing pollutants (Afferden et al., 1990).

  • Hepatic Microsomal Mixed-Function Oxidases : DBT serves as a model substrate for studying hepatic microsomal mixed-function oxidases in rats, with these enzymes transforming DBT to DBTO and further to DBT-5-dioxide. This has implications for understanding xenobiotic metabolism (Vignier et al., 1985).

  • Photochemistry and Photophysics : DBTO, when photolyzed, can produce dibenzothiophene, but with low quantum yield. This insight into the photophysical properties of DBTO has potential applications in photochemical processes (Nag & Jenks, 2004).

  • Flavin-Dependent Dibenzothiophene Catabolism : A study of the dibenzothiophene catabolic pathway revealed that the flavoenzyme DszA catalyzes the conversion of dibenzothiophene sulfone to 2-(2-hydroxyphenyl)-benzenesulfinic acid via a flavin-N5-oxide intermediate. This understanding of enzymatic pathways can inform biocatalytic applications (Adak & Begley, 2016).

  • Anodic Oxidation in Electrochemistry : The anodic oxidation of dibenzothiophene in different solutions showed conversion to DBTO. This has implications for electrochemical applications and understanding reaction mechanisms in electrochemical cells (Houghton & Humffray, 1972).

  • Oxidative Desulfurization : DBT can be oxidized to its corresponding sulfoxide and sulfone in an emulsion system, using molecular oxygen as the oxidant. This research has potential applications in desulfurization processes, particularly in the petroleum industry (Lü et al., 2007).

  • Photocatalytic Oxidation : Photocatalytic oxidation of DBT using TS-1 as a photocatalyst under UV irradiation produces DBTO and other oxidized products. This has applications in photocatalysis and environmental remediation (Zhang Juan et al., 2010).

  • Adsorption and Desulfurization Kinetics : The adsorption of DBT on carbonaceous materials loaded with aluminum oxide particles has been studied, demonstrating improved adsorption capacities, which is crucial for developing effective desulfurization strategies in fuel processing (Nazal et al., 2015).

Safety And Hazards

Dibenzothiophene 5-oxide should not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . It should not be released into the environment .

Future Directions

Dibenzothiophene oxides are attracting attention in the field of chemical biology, and several researchers have developed a reaction using dibenzothiophene oxide, which can now be synthesized using this method . This research is expected to elucidate life phenomena involving reactive oxygen species .

properties

IUPAC Name

dibenzothiophene 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDPCAMPVQYGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074422
Record name Dibenzothiopene 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzothiophene 5-oxide

CAS RN

1013-23-6
Record name Dibenzothiophene sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzothiophene 5-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene 5-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzothiopene 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZOTHIOPHENE 5-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of mCPBA (8.27 g, 36.9 mmol) in 71 mL chloroform was added dropwise over 30 minutes to a solution of dibenzothiophene in 89 mL chloroform at −35° C. The reaction mixture was stirred at −35° C. for 1 hour and then warmed up to room. The reaction was quenched with saturated sodium bicarbonate aqueous solution. The organic layer was washed with saturated sodium bicarbonate solution twice and dried over MgSO4, concentrated down to give an off-white solid. The solid was dissolved in refluxing ethanol and slowly cooled to room temperature to give a white crystalline solid Dibenzothiophene 5-oxide (5.65 g, 76%). LCMS-ESI″: calc'd for C12H8OS: 200.26. Found: 200.9 (M+H+).
Name
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
89 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dibenzothiophene (20.0 g) is suspended in 80.0 ml of trifluoroacetic acid at room temperature. Into the suspension is slowly dropped 12.4 ml of 30% aqueous hydrogen peroxide while cooling with ice so as to maintain the reaction temperature around 60° C. After completion of dropping, the reaction solution is stirred at room temperature for 30 minutes. After the reaction, the reaction solution is added to 1,000 ml of water to precipitate crystals. The crystals are recovered by filtration and washed with water. The obtained crystals are recrystallized with acetonitrile to obtain 19.2 g of dibenzothiophene-S-oxide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The cyclohexane extracts (containing DSDA) were combined and concentrated to an oil which was added hot (over 70° C.) in a thin stream over 5 min to a very vigorously agitated solution of 1.1 N aqueous sodium hydroxide (300 ml) at 95° C. Granules of DBTO were rapidly formed. The DBTO slurry was agitated vigorously at 90°-95° C. for 10-15 minutes, then cooled to 30° C. and filtered. The DBTO cake was thoroughly washed with water (3×100 ml) and dried (25-33% loss on drying).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzothiophene 5-oxide
Reactant of Route 2
Dibenzothiophene 5-oxide
Reactant of Route 3
Reactant of Route 3
Dibenzothiophene 5-oxide
Reactant of Route 4
Dibenzothiophene 5-oxide
Reactant of Route 5
Dibenzothiophene 5-oxide
Reactant of Route 6
Dibenzothiophene 5-oxide

Citations

For This Compound
283
Citations
H Gilman, DL Esmay - Journal of the American Chemical Society, 1952 - ACS Publications
… an initial reduction of the dibenzothiophene-5-oxide to dibenzothiophene with subsequent … in the presence of a catalytic amount of dibenzothiophene5-oxide. The demonstration that the …
Number of citations: 13 pubs.acs.org
RB Lacount, S Friedman - The Journal of Organic Chemistry, 1977 - ACS Publications
… Uncatalyzed reaction of 1 with teri-butyl hydroperoxide or tetralin hydroperoxide produced mainly dibenzothiophene 5-oxide (3), but 2 or 3 could not be isolated from the uncatalyzed …
Number of citations: 35 pubs.acs.org
JA Hashmall, V Horak, LE Khoo… - Journal of the …, 1981 - ACS Publications
… Abstract: Molecular structures of 5-methyldibenzothiophenium tetrafluoroborate (I), l-methylnaphtho[2,3-6]thiophenium tetrafluoroborate (II), and dibenzothiophene 5-oxide (III) were determined by X-ray diffraction …
Number of citations: 36 pubs.acs.org
RK Brown, RG Christiansen… - Journal of the American …, 1948 - ACS Publications
… Dibenzothiophene-5-oxide (II).—Dibenzothiophene (I) was prepared by theexcellent method of Gilman and Jacoby.2 For the preparation of the sulfoxide the procedure of Fries and …
Number of citations: 25 pubs.acs.org
RK Brown, NA Nelson, JC Wood - Journal of the American …, 1952 - ACS Publications
… symmetrical 3,7-dinitrodibenzothiophene-5oxide has now been prepared both by further nitration of 3-nitrodibenzothiophene-5-oxide and by nitration ofthe dibenzothiophene-5-oxide. …
Number of citations: 13 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1953 - ACS Publications
… intermediate step in the metalation of dibenzothiophene-5-oxide.2 The achievement of satisfactory metalation of dibenzothiophene-5-dioxide suggested that other sulfones might also …
Number of citations: 40 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1952 - ACS Publications
… The use of hydrogen peroxide (30% aqueous solution) for the oxidation of dibenzothiophene to dibenzothiophene-5-oxide and -5-dioxide and ofphenoxathiin to phenoxathiin-10-oxide …
Number of citations: 85 pubs.acs.org
H Gilman, DR Swayampati - Journal of the American Chemical …, 1955 - ACS Publications
… Metalation of dibenzothiophene-5-oxide (I)1 at — 5 to —15 with 3.2 equivalents of n-… used in the above reaction the result was a 56% recovery of dibenzothiophene-5-oxide, a …
Number of citations: 40 pubs.acs.org
TJ Wallace, BN Heimlich - Tetrahedron, 1968 - Elsevier
A detailed study was carried out on the decomposition of dibenzothiophene dioxide in the presence of both sodium and potassium hydroxide at 200–300. Our results show that the …
Number of citations: 35 www.sciencedirect.com
M Van Afferden, S Schacht, J Klein, HG Trüper - Archives of Microbiology, 1990 - Springer
… Three metabolites of dibenzothiophene degradation were isolated and identified as dibenzothiophene-5-oxide, dibenzothiophene-5-dioxide and benzoate by cochromatography, UV …
Number of citations: 222 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.